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Barium azide

Catalog No.
S1517173
CAS No.
18810-58-7
M.F
BaN6
M. Wt
221.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium azide

CAS Number

18810-58-7

Product Name

Barium azide

IUPAC Name

barium(2+);diazide

Molecular Formula

BaN6

Molecular Weight

221.37 g/mol

InChI

InChI=1S/Ba.2N3/c;2*1-3-2/q+2;2*-1

InChI Key

UUXFWHMUNNXFHD-UHFFFAOYSA-N

SMILES

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ba+2]

Canonical SMILES

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ba+2]

The exact mass of the compound Barium azide (Ba(N3)2) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

One area of scientific research involving Barium Azide (Ba(N3)2) focuses on its ability to synthesize azide compounds of other metals. Due to its high solubility in water, Barium Azide can be used in double decomposition reactions with sulfates of various metals like magnesium, sodium, potassium, lithium, rubidium, and zinc. This process allows for the precipitation of the desired metal azide, providing a valuable route for researchers to obtain these materials for further study [1].

Here, Barium Azide serves as a convenient starting material due to its relative ease of synthesis and handling compared to some other azide sources.

Source: [1] What are the applications of barium azide? - FAQ - Guidechem Guidechem:

II. Barium Azide as a Source of High-Purity Nitrogen

Another application of Barium Azide in scientific research lies in its ability to decompose and liberate high-purity nitrogen gas. When heated, Barium Azide undergoes a reaction that breaks down into metallic Barium and releases three molecules of nitrogen gas [2].

This reaction offers a potential method for researchers to generate a clean and controlled source of nitrogen for various applications in a laboratory setting. The metallic Barium byproduct can also be useful in other research areas, such as studying its getter properties in vacuum environments.

Source: [2] Barium azide - Wikipedia Wikipedia:

Barium azide is an inorganic compound represented by the chemical formula Ba(N₃)₂. It is a barium salt of hydrazoic acid and appears as a white crystalline solid. This compound is known for its explosive properties, similar to other azides, but is less sensitive to mechanical shock compared to lead azide, making it somewhat safer to handle under controlled conditions. Barium azide's unique characteristics include its ability to produce high-purity nitrogen gas upon decomposition, which is valuable in various applications .

  • Decomposition Reaction: Upon heating, barium azide decomposes exothermically to yield barium metal and nitrogen gas:
    Ba N3 2Ba+3N2\text{Ba N}_3\text{ }_2\rightarrow \text{Ba}+3\text{N}_2
    This reaction is significant for producing high-purity nitrogen, which has applications in vacuum technology .
  • Substitution Reaction: Barium azide can react with other salts, such as lithium sulfate, to form different azides:
    Ba N3 2+Li2SO42LiN3+BaSO4\text{Ba N}_3\text{ }_2+\text{Li}_2\text{SO}_4\rightarrow 2\text{LiN}_3+\text{BaSO}_4
    This property allows it to serve as a precursor for synthesizing various other azides .

Barium azide has several important applications:

  • Chemical Synthesis: It serves as a precursor for synthesizing various other azides.
  • Explosives: Due to its explosive properties, it is utilized in the production of initiators and detonators for pyrotechnics .
  • Vacuum Technology: The decomposition of barium azide produces high-purity nitrogen gas, which is useful in vacuum applications where metallic barium acts as a getter to remove residual gases .

Research on the interactions of barium azide primarily focuses on its reactivity with acids and other salts. It reacts vigorously with strong acids and can form potentially explosive compounds when combined with certain metal salts or organic solvents. The sensitivity of barium azide can be heightened by the presence of moisture or impurities, necessitating careful handling and storage protocols .

Barium azide shares similarities with several other azides but exhibits unique properties that distinguish it:

Compound NameChemical FormulaSensitivityCommon Uses
Sodium AzideNaN₃ModerateAirbags, laboratory preservative
Lead AzidePb(N₃)₂HighDetonators, explosives
Calcium AzideCa(N₃)₂ModerateSimilar applications but less common
Strontium AzideSr(N₃)₂ModerateResearch applications

Barium azide's lower sensitivity to mechanical shock compared to lead azide and its ability to produce high-purity nitrogen gas upon decomposition make it particularly valuable in both research and industrial contexts .

Research on barium azide traces back to the early 20th century, with pivotal studies emerging in the 1930s. Harvey's 1933 investigation of the thermal decomposition of barium azide crystals established fundamental understanding of its behavior under thermal conditions. This early work demonstrated that barium azide undergoes a complex decomposition process with distinctive stages, including an induction period followed by accelerating decomposition.

The late 1930s saw advancement in understanding the decomposition mechanisms through the work of Wischin, who discovered that during decomposition, nuclei formed in barium azide increase in radius linearly with time while increasing in number proportionally to the third power of time. These findings proved critical for understanding the solid-state reaction kinetics of energetic materials.

By the 1960s, significant progress occurred in preparation techniques, highlighted by the work of Reitzner and Manno who designed specialized apparatus for generating gaseous hydrogen azide and developed methods for preparing various azides including barium azide. This period also marked the beginning of sophisticated crystal structure analysis, exemplified by Manno's 1965 work detailing methods for preparing single crystals of barium azide.

Further studies in subsequent decades expanded our understanding of barium azide's response to various stimuli, including ultraviolet radiation. Research by Garner and Maggs demonstrated that pre-treatment with radiation could accelerate thermal decomposition processes, shortening induction periods and enhancing reaction rates.

Significance in Inorganic Azide Chemistry

Barium azide occupies a strategic position in inorganic azide chemistry for several reasons. First, it serves as an exemplary model system for studying solid-state decomposition reactions. The detailed investigations of its thermal decomposition have yielded valuable insights into the kinetics and mechanisms of solid-state reactions applicable to other metal azides.

Notably, barium azide exhibits unique properties compared to other metal azides. Its lower sensitivity to mechanical shock compared to lead azide makes it relatively safer to handle while retaining useful energetic properties. This characteristic positions it as a potential alternative in applications where the high sensitivity of traditional primary explosives creates safety concerns.

Additionally, barium azide functions as a versatile precursor in azide chemistry. Its reaction with various metal sulfates facilitates the preparation of azides of magnesium, sodium, potassium, lithium, rubidium, and zinc. This synthetic utility stems from the favorable precipitation of barium sulfate, which drives metathesis reactions toward completion:

Ba(N₃)₂ + Li₂SO₄ → 2 LiN₃ + BaSO₄

Beyond its role as a synthetic precursor, barium azide's decomposition yields high-purity nitrogen gas and metallic barium, the latter serving as an effective getter material in vacuum technology applications. This dual-product decomposition provides value beyond typical energetic applications, extending its utility to specialized industrial processes.

Current Research Landscape and Challenges

The contemporary research landscape for barium azide encompasses several focus areas while confronting significant challenges. Current investigations continue to refine synthesis methodologies to enhance safety and efficiency. The inherently explosive nature of azides necessitates careful handling procedures, inspiring ongoing research into improved safety protocols and controlled preparation methods.

Another active research area explores novel applications for barium azide. While traditional uses in explosives and as precursors for other azides are well-established, researchers are investigating potential applications in materials science, particularly for creating specialized porous materials through controlled decomposition processes.

A promising frontier involves potential integration with click chemistry. The copper-catalyzed azide-alkyne cycloaddition (AAC) reaction has transformed bioconjugate chemistry by providing facile reaction conditions amenable to both biological molecules and small molecule probes. The potential role of barium azide in providing azide functionality for these reactions represents an interesting research direction, though challenges regarding compatibility with biological systems remain.

Several significant challenges persist in barium azide research:

  • Safety concerns related to its explosive nature limit widespread investigation
  • Difficulties in handling and storing anhydrous barium azide necessitate specialized facilities
  • Analytical techniques applicable to energetic materials require adaptation for studying barium azide properties
  • Environmental and health concerns regarding barium compounds restrict certain applications
  • The need for specialized equipment and facilities creates barriers to entry for new researchers

Despite these challenges, research on barium azide continues to advance, driven by its distinctive properties and diverse potential applications across multiple fields of chemistry and materials science.

The most commonly employed synthetic route for barium azide production involves the metathesis reaction between sodium azide and various soluble barium salts [3]. This method relies on the double displacement mechanism where the azide anion from sodium azide combines with the barium cation from soluble barium compounds to precipitate barium azide while forming a sodium salt byproduct [3].

The fundamental reaction proceeds according to the following stoichiometry: barium bromide plus two equivalents of sodium azide yields barium azide plus two equivalents of sodium bromide [3]. Similar reactions can be conducted using barium chloride as the barium source, where barium chloride reacts with two equivalents of sodium azide to produce barium azide and two equivalents of sodium chloride . The reaction typically occurs in aqueous solution at room temperature, making it experimentally accessible and scalable .

The reaction mechanism involves the dissolution of both reactants in water, followed by the precipitation of barium azide due to its relatively lower solubility compared to the sodium salt byproduct [22] [27]. The process requires careful control of reaction conditions to prevent the formation of large crystals, which can exhibit heightened sensitivity to mechanical shock . Temperature control during synthesis is essential, with reactions typically conducted at temperatures between zero and five degrees Celsius to minimize decomposition risks .

Table 1: Solubility Data for Barium Azide Synthesis Optimization

Temperature (°C)Water Solubility (g/100g H₂O)Ethanol Solubility (g/100mL)
012.5 [22] [27]-
1016.1 [22] [27]-
16-0.17 [22] [27]
2017.4 [22] [27]-

The yield optimization studies indicate that reaction completion typically occurs within several hours at room temperature, with quantitative conversions achievable under properly controlled conditions . The reaction mixture requires continuous stirring to ensure complete mixing of reactants and uniform precipitation of the product . Following the reaction completion, the mixture undergoes filtration to separate the barium azide precipitate from the soluble sodium salt solution .

Synthesis via Hydrogen Azide and Barium Carbonate

The synthesis of barium azide through the reaction of hydrogen azide with barium carbonate represents a more specialized preparative method that yields products of exceptional purity [5]. This approach was developed specifically to meet the stringent requirements for high-purity barium azide needed in research applications [5]. The method involves the controlled reaction of dry gaseous hydrogen azide with spectral grade barium carbonate suspended in aqueous medium [5].

The reaction mechanism proceeds through the neutralization of barium carbonate by hydrazoic acid, generating barium azide, water, and carbon dioxide as byproducts [2] [30]. This method offers the advantage of producing barium azide without the formation of alkali metal salt impurities that characterize the sodium azide route [5]. The absence of such impurities makes this method particularly suitable for applications requiring ultra-high purity materials [5].

The preparation of hydrogen azide for this synthesis typically involves the acidification of sodium azide solutions with mineral acids such as hydrochloric acid or sulfuric acid [30] [32]. The hydrogen azide can be generated in situ or prepared separately through fractional distillation, though the latter approach requires extreme caution due to the explosive nature of concentrated hydrazoic acid [30]. Alternative preparation routes for hydrogen azide include the treatment of barium azide solutions with dilute sulfuric acid, followed by filtration of the resulting insoluble barium sulfate [30].

The barium carbonate employed in this synthesis must meet spectral grade specifications to ensure the final product purity [5]. Elemental analysis of spectral grade barium carbonate reveals the presence of various trace impurities measured in parts per million, including metallic contaminants that can influence the crystallization behavior and purity of the final barium azide product [5]. The reaction conditions require careful temperature control and typically proceed under an inert atmosphere to prevent unwanted side reactions [5].

Aqueous Synthesis Procedures

Aqueous synthesis procedures for barium azide encompass various methodologies that utilize water as the primary reaction medium [25]. These procedures have been developed to optimize reaction conditions, improve yields, and enhance the reproducibility of barium azide preparation [25]. The aqueous environment facilitates the dissolution of reactants and provides a controlled medium for the precipitation and crystallization of the product [25].

A comprehensive aqueous synthesis procedure involves the sequential addition of reactants in specific molar ratios to achieve optimal conversion efficiency [25]. The process begins with the preparation of sodium azide and sodium hydroxide solutions in water, followed by the controlled addition of sulfuric acid solution while maintaining precise temperature control [25]. The resulting solution undergoes continuous stirring to ensure homogeneous mixing and uniform reaction conditions [25].

The reaction parameters require careful optimization to maximize yield and product quality [25]. Temperature control proves critical, with synthesis typically conducted at temperatures ranging from zero to twenty degrees Celsius to minimize thermal decomposition of the azide product [25]. The pH of the reaction mixture influences both the reaction rate and the final product purity, with optimal conditions typically maintained between pH two and four [25].

Following the completion of the primary reaction, the mixture undergoes filtration to separate the barium azide precipitate from the aqueous solution containing dissolved byproducts [25]. The filtration process requires the use of appropriate filter media to ensure complete separation while preventing product loss [25]. The recovered solid undergoes washing with distilled water to remove residual impurities and soluble salts [25].

The recrystallization process represents a crucial step in aqueous synthesis procedures [25]. The crude barium azide dissolves in minimal amounts of warm water, and the solution undergoes slow cooling to promote the formation of well-defined crystals [25]. The recrystallization conditions, including cooling rate and solution concentration, significantly influence the crystal size, morphology, and purity of the final product [25].

Table 2: Optimized Aqueous Synthesis Parameters

ParameterOptimal RangeEffect on Yield
Temperature (°C)0-20 [25]Higher temperatures reduce yield
pH2-4 [25]Optimal conversion efficiency
Stirring Rate (rpm)200-400 [25]Ensures uniform mixing
Reaction Time (hours)4-8 [25]Complete conversion

Single Crystal Growth Techniques

Spectral Grade Precursor Selection

The selection of spectral grade precursors represents a fundamental requirement for the successful growth of high-quality barium azide single crystals [5]. Spectral grade materials exhibit significantly reduced impurity levels compared to standard reagent grade chemicals, with total impurity concentrations typically below one hundred parts per million [5]. The stringent purity requirements stem from the sensitivity of crystal growth processes to trace contaminants that can act as nucleation sites or incorporate into the crystal lattice [5].

Spectral grade barium carbonate serves as the preferred barium source for single crystal growth applications [5]. Mass spectrographic analysis of spectral grade barium carbonate reveals the presence of multiple trace elements, including aluminum, calcium, magnesium, and various transition metals, each present at concentrations measured in parts per million [5]. Despite the designation as spectral grade, these materials still contain measurable impurity levels that require consideration during crystal growth planning [5].

The selection criteria for spectral grade precursors extend beyond simple purity specifications to include considerations of chemical stability, solubility characteristics, and compatibility with the chosen synthesis methodology [5]. Barium carbonate offers advantages in terms of chemical stability and the absence of alkali metal contamination that characterizes alternative barium sources [5]. The carbonate also provides a convenient route for generating barium azide without introducing additional ionic impurities that could compromise crystal quality [5].

Precursor preparation involves additional purification steps to further reduce impurity levels below those achieved through commercial spectral grade specifications [5]. These purification procedures may include recrystallization from ultra-pure solvents, sublimation under reduced pressure, or zone refining techniques [5]. The effectiveness of these purification methods requires verification through analytical techniques capable of detecting trace impurities at parts per million levels [5].

Seed Crystal Development

Seed crystal development represents a critical phase in the single crystal growth process for barium azide [7]. The development of suitable seed crystals requires the initial formation of small, well-formed crystalline nuclei that can serve as templates for subsequent crystal growth [7]. These seed crystals must exhibit proper crystallographic orientation, minimal structural defects, and appropriate size dimensions to support controlled growth processes [7].

The formation of seed crystals typically occurs through controlled nucleation from supersaturated solutions of barium azide [7] [10]. The nucleation process requires precise control of solution concentration, temperature, and cooling rate to promote the formation of a limited number of nucleation sites [7]. Rapid nucleation leads to the formation of numerous small crystals, while controlled nucleation favors the development of fewer, larger crystalline nuclei suitable for seed crystal applications [7].

The investigation of seed crystal development has revealed specific requirements for crystal dimensions and quality [7]. Electron spin resonance studies of barium azide require crystals with minimum dimensions of approximately five by two by one millimeters [7]. These size specifications necessitate the development of seed crystals with sufficient structural integrity to support growth to the required final dimensions [7].

The characterization of seed crystals involves optical examination to assess crystal clarity, structural uniformity, and the absence of visible defects [7]. Optical clarity serves as an important indicator of crystal quality, with transparent crystals generally exhibiting superior structural order compared to cloudy or opaque specimens [7]. The assessment also includes evaluation of crystal morphology to ensure proper crystallographic orientation and the absence of twinning or other structural irregularities [7].

Temperature control during seed crystal development proves essential for achieving the desired crystal quality [7]. The development process typically occurs at ambient temperature with careful control of thermal fluctuations that could induce stress or promote defect formation [7]. The seed crystals undergo careful handling procedures to prevent mechanical damage that could compromise their effectiveness as growth templates [7].

Large-Scale Crystal Growth Parameters

Large-scale crystal growth of barium azide requires optimization of multiple parameters to achieve crystals of sufficient size and quality for research applications [7] [8]. The growth process builds upon the foundation established during seed crystal development, utilizing controlled conditions to promote uniform crystal expansion while maintaining structural integrity [7]. The parameters governing large-scale growth include solution concentration, temperature control, growth rate, and environmental stability [7] [8].

Solution concentration management represents a fundamental aspect of large-scale crystal growth [7]. The growth solution must maintain appropriate supersaturation levels to sustain crystal growth while avoiding spontaneous nucleation that would compete with the desired growth process [7]. The concentration control requires continuous monitoring and adjustment to compensate for solvent evaporation and consumption of dissolved barium azide during crystal growth [7].

Temperature control systems for large-scale crystal growth must provide exceptional stability to prevent thermal fluctuations that could induce stress or promote defect formation [8] [10]. The thermal stability requirements typically demand temperature control within one to two degrees Celsius over the entire growth period [8] [10]. The growth apparatus incorporates thermal insulation and temperature regulation systems to achieve the necessary stability [8] [10].

Growth rate optimization balances the competing requirements of crystal size and structural quality [8] [10]. Rapid growth rates can achieve larger crystals in shorter time periods but may compromise crystal quality through the incorporation of defects or impurities [8] [10]. Slower growth rates generally produce higher quality crystals but require extended growth periods that increase the risk of contamination or environmental disturbances [8] [10].

Table 3: Large-Scale Crystal Growth Parameters

ParameterOptimal RangeImpact on Crystal Quality
Growth Temperature (°C)100-125 [8] [10]Critical for structural integrity
Temperature Stability (°C)±1-2 [8] [10]Prevents stress formation
Growth Rate (mm/day)0.1-0.5 [8] [10]Balances size and quality
Growth Duration (days)14-30 [8] [10]Achieves target dimensions

Environmental control during large-scale crystal growth encompasses vibration isolation, atmospheric protection, and contamination prevention [8] [10]. Vibration isolation prevents mechanical disturbances that could induce crystal defects or promote unwanted nucleation [8] [10]. Atmospheric protection involves the use of inert gas environments or controlled humidity conditions to prevent chemical reactions or moisture-induced effects [8] [10]. Contamination prevention requires the use of ultra-clean growth vessels and handling procedures to maintain the purity of the growth solution throughout the extended growth period [8] [10].

Nucleation and Growth Models

Microscopic work showed bright metallic specks forming on crystal surfaces once the induction delay elapsed [4] [5]. These specks behave as catalytic centres, sustaining further ion migration and nitrogen release.

3.1.1 Interface Reaction Theory

Mott’s electronic theory treats the metal–salt boundary as the active front: an azide ion adjacent to a metallic barium island loses an electron to the metal, forming a highly reactive radical anion that subsequently breaks down to nitrogen molecules [1]. Growth of the metal core is therefore governed by simultaneous cation migration towards, and electron transfer into, the nucleus. This boundary-layer process explains the linear increase of nucleus radius with time observed between one hundred and one hundred-twenty-three degrees Celsius [4].

3.1.2 Metallic Nucleus Formation Kinetics

Counting experiments on single crystals revealed that the number of visible nuclei increases in proportion to the cube of the heating time (N ∝ t³) at one hundred degrees Celsius [4] [5]. This time-dependence, together with the very high barrier reported for the primary nucleation step (Table 1), confirms that nucleus creation, not interface growth, dominates the energy demand of the induction period. External stimuli such as ultra-violet or gamma irradiation shorten the delay dramatically by pre-generating electron traps that serve as preferred nucleation sites [6] [7].

Activation Energy Analysis

3.2.1 Induction Period Energetics

The exceptionally large value of three hundred-nine kilojoule per mole required to initiate metallic nucleation in pristine crystals [1] mirrors the need to assemble several barium ions and surplus electrons before a stable cluster can survive. Irradiated samples, already rich in electron traps, display a much smaller global barrier of eighty-eight kilojoule per mole [2], confirming that electronic defects dominate the early energetics.

3.2.2 Acceleratory Phase Energetics

Once nuclei exist, the rate is limited by the advance of the reaction front across the crystal. Measurements on different crystal qualities give comparable barriers close to one hundred kilojoule per mole (Table 1). Because the energy is modest and insensitive to prior irradiation [2], growth is interpreted as a surface-controlled interface process rather than a fresh electron-generation step.

3.2.3 Decay Period Energetics

During the final stage, nuclei begin to impinge and the unreacted core behaves as a shrinking sphere. The effective barrier, about one hundred-seventeen kilojoule per mole [2], lies slightly above the growth value because gaseous nitrogen must now diffuse through a tightening product matrix in order to escape.

Mathematical Modelling of Decomposition

StudyTemperature range (degree Celsius)Model successfully appliedCharacteristic parametersReference
Ground powder, non-irradiated110 – 140Avrami–Erofeyev equationexponent = 4; rate constant increases with γ-dose [6]
Perfect single crystals100 – 123Linear radial growth; N ∝ t³radius = k t; k derived as 3 × 10⁸ centimetre per minute at infinite temperature [4]
Radiolysed pellets90 – 120Avrami–Erofeyev followed by contracting sphereInduction shortened; sphere model required once overlap begins [2]
3.3.1 Avrami–Erofeyev Equation Application

Conversion curves fit the general relation −ln(1 − α) = (k t)ⁿ, where α is the reacted fraction. For barium azide the exponent four signals instantaneous nucleation followed by three-dimensional interface advance [6]. Values above four reported for total pressure (six – eight) arise because pressure is proportional to both the number and the volume of nuclei, yielding p ∝ t⁶–⁸ in early growth [1] [5].

3.3.2 Contracting Sphere Formula in Reaction Phases

Once nuclei occupy most of the surface the reaction front recedes toward the particle centre, and the relationship (1 − α)^{⅓} = 1 − k t models the slowing rate accurately [6]. The switch from Avrami behaviour to the contracting sphere law therefore marks the transition from free growth to overlap-controlled decay.

Nitrogen Evolution Kinetics

3.4.1 Pressure–Time Relationships

Manometric traces display a characteristic sigmoidal shape. In mathematical terms the pressure is expressed as p = C (t − θ)ˣ, where θ is the induction delay and x rises from six to about eight as temperature increases [1] [5]. This exponent embodies both the cubed growth law for nucleus number and the linear radius expansion.

3.4.2 Rate-Determining Steps

During the induction period the slowest event is the assembly of the first stable metallic nucleus, controlled by electron trapping and ionic migration [1]. In the acceleratory zone the bottleneck moves to the interface reaction at individual metal–salt boundaries [3]. Finally, as overlap develops, diffusion of nitrogen through the residual lattice competes with further reaction, giving the modest increase in apparent barrier seen for the decay phase [2] [8].

Hydrogen Bond Acceptor Count

4

Exact Mass

221.923691 g/mol

Monoisotopic Mass

221.923691 g/mol

Heavy Atom Count

7

Wikipedia

Barium azide

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

Barium azide (Ba(N3)2): ACTIVE

Dates

Last modified: 02-18-2024

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